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Compound Name:
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Cat. No.: B7978781 Get Quote

An In-Depth Technical Guide to O-(2-Tert-butoxyethyl)hydroxylamine (CAS 1023742-13-3):

A Key Reagent in Modern Drug Discovery

Abstract
O-(2-Tert-butoxyethyl)hydroxylamine is a bifunctional chemical reagent of increasing

importance in the fields of medicinal chemistry and drug development. Characterized by a

reactive hydroxylamine moiety and a sterically influential tert-butoxyethyl group, this compound

serves as a critical building block in complex molecular architectures. Its primary utility lies in its

application as a linker component in the synthesis of Proteolysis Targeting Chimeras

(PROTACs), where it facilitates the covalent linkage of targeting ligands while imparting

favorable physicochemical properties. This guide provides a comprehensive technical overview

of its properties, synthesis, core applications, and handling protocols, designed for researchers,

chemists, and drug development professionals seeking to leverage its unique chemical

attributes.

Introduction: The Strategic Value of a Bifunctional
Building Block
In the landscape of advanced chemical synthesis, particularly for therapeutic agents, molecules

that offer both reactivity and structural control are invaluable. O-(2-Tert-
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butoxyethyl)hydroxylamine (CAS 1023742-13-3) has emerged as such a compound, finding

a niche in applications that demand precise molecular assembly.

The Hydroxylamine Moiety in Bioconjugation
The hydroxylamine functional group (-ONH₂) is a cornerstone of modern bioconjugation

chemistry.[1] Its reaction with aldehydes and ketones to form stable oxime linkages (C=N-O) is

highly efficient and chemoselective, proceeding under mild conditions.[2] This makes it an ideal

tool for covalently linking molecular fragments, from small molecules to large biologics, with

high specificity and yielding a bond that is exceptionally stable across a broad pH range.[2]

Structural Rationale of O-(2-Tert-
butoxyethyl)hydroxylamine
The utility of this specific hydroxylamine derivative stems from its dual-function structure:

The Alkoxyamine "Head": The H₂N-O- group provides the reactive handle for forming stable

oxime bonds, a critical function for building linkers.[2]

The Tert-butoxyethyl "Tail": The -(CH₂)₂-O-C(CH₃)₃ fragment is not merely a spacer. The

bulky tert-butyl group provides steric hindrance that can influence reaction selectivity and

conformational preferences of the final molecule.[3] Furthermore, the ether linkage

contributes to the molecule's overall polarity and solubility profile, which are critical

parameters in drug design.[4][5]

This combination of a reliable conjugation handle with a property-modulating tail makes it a

strategic choice for constructing the linkers used in advanced therapeutic modalities like

PROTACs.

Physicochemical and Analytical Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

effective use.

Key Physicochemical Properties
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The essential properties of O-(2-Tert-butoxyethyl)hydroxylamine are summarized below for

quick reference.

Property Value Source(s)

CAS Number 1023742-13-3 [6][7]

Molecular Formula C₆H₁₅NO₂ [4][7]

Molecular Weight 133.19 g/mol [7]

IUPAC Name
O-[2-[(2-methylpropan-2-

yl)oxy]ethyl]hydroxylamine
[7]

Appearance Colorless Liquid [4][5]

Boiling Point 186.5 °C at 760 mmHg [4][8]

Density 0.925 g/cm³ [4][8]

Flash Point 63.9 °C [4]

Analytical Characterization
Validation of purity and structural integrity is critical. The primary analytical methods for this

compound are:

NMR Spectroscopy (¹H, ¹³C): Provides unambiguous structural confirmation. Key expected

signals in ¹H NMR include a singlet around 1.2 ppm corresponding to the nine equivalent

protons of the tert-butyl group, and multiplets for the two ethylenic (-CH₂-) groups.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Essential for

assessing purity and confirming the molecular weight. A reverse-phase C18 column with

electrospray ionization (ESI) is typically effective for detecting the parent ion and any

potential impurities.[3]

Synthesis and Purification Protocol
While commercially available, understanding the synthesis of O-(2-Tert-
butoxyethyl)hydroxylamine provides insight into potential impurities and handling
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considerations. A common laboratory-scale approach involves the O-alkylation of a protected

hydroxylamine.

Synthetic Workflow Overview
The synthesis can be logically broken down into two main stages: the coupling of the side

chain to a protected hydroxylamine core, followed by deprotection to yield the final product. The

use of a doubly-protected hydroxylamine, such as N,O-bis(tert-butoxycarbonyl)hydroxylamine,

ensures that alkylation occurs selectively at the oxygen atom.

Step 1: O-Alkylation

Step 2: Deprotection

N,O-bis-BOC-hydroxylamine
+ 2-tert-butoxyethyl iodide

Reaction at 30°C

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

Protected Intermediate

Protected Intermediate

Final Product
(often as HCl salt)

Acidic Conditions
(e.g., HCl in Dioxane)

Click to download full resolution via product page

Caption: General workflow for the synthesis of O-(2-Tert-butoxyethyl)hydroxylamine.
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Detailed Experimental Protocol: O-Alkylation
This protocol describes the first key stage of the synthesis.

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

Argon), dissolve N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 equiv) in anhydrous

dimethylformamide (DMF).

Causality: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively

solvating the cation of the base without interfering with the nucleophile. An inert

atmosphere prevents side reactions with atmospheric moisture.

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, ~1.25 equiv). Stir the

suspension vigorously.

Causality: K₂CO₃ is a mild inorganic base sufficient to deprotonate the hydroxylamine,

generating the nucleophile required for the subsequent alkylation step.

Alkylation: Add 2-tert-butoxyethyl iodide (1.0 equiv) dropwise to the suspension.

Causality: The iodide is an excellent leaving group, facilitating the nucleophilic substitution

reaction. Dropwise addition helps to control any potential exotherm.

Reaction Monitoring: Heat the reaction mixture to approximately 30°C and monitor its

progress by thin-layer chromatography (TLC) or LC-MS until the starting material is

consumed (typically 1-2 hours).

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract

the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic

layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The resulting crude intermediate is typically purified by column chromatography.

Self-Validation: The success of this stage is confirmed by LC-MS analysis of the purified

intermediate, which should show a mass corresponding to the BOC-protected product.
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Core Application: A Versatile Linker in PROTAC
Design
The primary application driving interest in O-(2-Tert-butoxyethyl)hydroxylamine is its role as

a building block for PROTAC linkers.

Primer on PROTAC Technology
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of

Interest (POI).[9] They consist of three parts: a ligand for the POI, a ligand for an E3 ubiquitin

ligase, and a chemical linker connecting them.[10] The linker is not merely a spacer; its length,

rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a

stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for

ubiquitination and subsequent degradation.[9][11]

Role in PROTAC Assembly
O-(2-Tert-butoxyethyl)hydroxylamine is used to introduce a reactive handle for conjugating

one of the PROTAC's ligands. The typical workflow involves reacting the hydroxylamine with an

aldehyde or ketone functionality present on a POI ligand or an E3 ligase ligand to form a stable

oxime bond.

POI Ligand
with Aldehyde/Ketone

Oxime-Linked Intermediate
O-(2-Tert-butoxyethyl)

hydroxylamine

 Oxime
Formation 

Final PROTAC Molecule
E3 Ligand

(with coupling group)

 Second
Coupling 

Click to download full resolution via product page

Caption: Logical flow for incorporating the hydroxylamine linker into a PROTAC.

Key Chemical Reactivity
The synthetic utility of this reagent is dominated by the reactivity of the hydroxylamine group.
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Mechanism of Oxime Formation
The reaction with a carbonyl compound (aldehyde or ketone) is a two-step process:

Nucleophilic Addition: The lone pair on the nitrogen atom of the hydroxylamine attacks the

electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Dehydration: This intermediate then eliminates a molecule of water to form the final, stable

C=N double bond of the oxime. This step is often catalyzed by mild acid.

Caption: Simplified mechanism of oxime formation from a carbonyl and a hydroxylamine.

This reaction's reliability and the stability of the resulting bond make it a preferred method for

bioconjugation over other linkages like hydrazones, which can be more susceptible to

hydrolysis.[2]

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the reagent's integrity.

Hazard Profile
O-(2-Tert-butoxyethyl)hydroxylamine is classified with several hazards.[7]
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Hazard Class GHS Statement Precaution

Flammability
H226: Flammable liquid and

vapor

Keep away from heat, sparks,

and open flames.[5][6]

Acute Toxicity H302: Harmful if swallowed

Do not eat, drink, or smoke

when using. Wash hands

thoroughly after handling.[6][7]

Skin Irritation H315: Causes skin irritation
Wear protective gloves and

clothing.[5][6]

Eye Damage
H318/H319: Causes serious

eye damage/irritation
Wear eye/face protection.[5][7]

Respiratory Irritation
H335: May cause respiratory

irritation

Use only outdoors or in a well-

ventilated area.[5][7]

Recommended Handling and Storage
Handling: Always handle this chemical within a certified chemical fume hood. Use non-

sparking tools and take measures to prevent static discharge.[6] Personal protective

equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

Storage: Store in a tightly closed container in a cool, well-ventilated place. For long-term

stability, it is recommended to keep the product in a dark place under an inert atmosphere at

2-8°C.[5][12]

Conclusion
O-(2-Tert-butoxyethyl)hydroxylamine is more than a simple chemical intermediate; it is a

sophisticated tool for molecular engineering. Its unique structure, combining a robust

conjugation handle with a functionality-tuning side chain, makes it exceptionally well-suited for

the rational design of complex therapeutics like PROTACs. For researchers in drug discovery, a

deep understanding of its properties, synthesis, and reactivity is key to unlocking its full

potential in creating the next generation of targeted medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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